molecular formula C19H28N4O B6114520 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine

カタログ番号 B6114520
分子量: 328.5 g/mol
InChIキー: FKPMGYOFBBXTLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine, also known as A-425619, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

作用機序

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of inflammasomes. By inhibiting the P2X7 receptor, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine can reduce inflammation and pain. Additionally, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to inhibit the formation of amyloid beta plaques, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to reduce the production of interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), two pro-inflammatory cytokines involved in the pathogenesis of various diseases. 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine also reduces the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In animal models of neuropathic pain, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to reduce pain behavior and increase the pain threshold.

実験室実験の利点と制限

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine is a selective antagonist of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its selectivity for the P2X7 receptor may limit its use in experiments where other purinergic receptors are involved. Additionally, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has a relatively short half-life, which may require frequent dosing in in vivo experiments.

将来の方向性

Future research on 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine could focus on its potential therapeutic applications in various diseases, including arthritis, neuropathic pain, and Alzheimer's disease. Additionally, further investigation of the mechanism of action of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine could lead to the development of more selective and potent P2X7 receptor antagonists. Finally, the use of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine in combination with other drugs could be explored to enhance its therapeutic effects.

合成法

The synthesis of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine involves the reaction of 2-(1-azocanyl)-4-methyl-5-pyrimidinamine with 2-(bromomethyl)furan, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography. The purity of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and spinal cord injury. 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has also been investigated for its potential neuroprotective effects in models of Alzheimer's disease and multiple sclerosis.

特性

IUPAC Name

1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-15(20-13-17-9-8-12-24-17)18-14-21-19(22-16(18)2)23-10-6-4-3-5-7-11-23/h8-9,12,14-15,20H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMGYOFBBXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NCC2=CC=CO2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。